molecular formula C25H28N2O10S B12101761 Hydroxy Pioglitazone (M-VII) b-D-Glucuronide

Hydroxy Pioglitazone (M-VII) b-D-Glucuronide

Cat. No.: B12101761
M. Wt: 548.6 g/mol
InChI Key: XFRAGOPCVGUPPM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxy Pioglitazone (M-VII) b-D-Glucuronide typically involves the glucuronidation of Hydroxy Pioglitazone. This process can be carried out using various glucuronidation agents under specific reaction conditions. The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound involves large-scale glucuronidation processes. These processes are optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Hydroxy Pioglitazone (M-VII) b-D-Glucuronide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may yield reduced forms of the compound .

Scientific Research Applications

Hydroxy Pioglitazone (M-VII) b-D-Glucuronide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Hydroxy Pioglitazone (M-VII) b-D-Glucuronide involves its role as a metabolite of Pioglitazone. It is formed through the glucuronidation of Hydroxy Pioglitazone, a process that enhances the solubility and excretion of the parent drug. The molecular targets and pathways involved include various enzymes responsible for glucuronidation, such as UDP-glucuronosyltransferases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific glucuronidation, which distinguishes it from other metabolites of Pioglitazone. This glucuronidation enhances its solubility and facilitates its excretion, making it an important compound for studying the pharmacokinetics and metabolism of Pioglitazone .

Properties

Molecular Formula

C25H28N2O10S

Molecular Weight

548.6 g/mol

IUPAC Name

6-[2-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]pyridin-3-yl]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C25H28N2O10S/c28-18-19(29)21(23(32)33)37-24(20(18)30)36-9-7-14-1-4-15(26-12-14)8-10-35-16-5-2-13(3-6-16)11-17-22(31)27-25(34)38-17/h1-6,12,17-21,24,28-30H,7-11H2,(H,32,33)(H,27,31,34)

InChI Key

XFRAGOPCVGUPPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)NC(=O)S2)OCCC3=NC=C(C=C3)CCOC4C(C(C(C(O4)C(=O)O)O)O)O

Origin of Product

United States

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